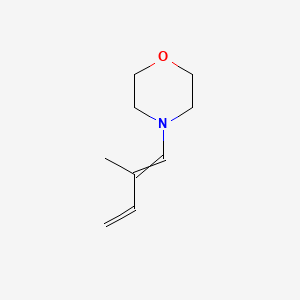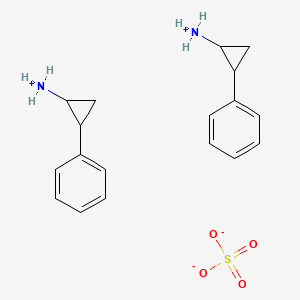
Bis-(2-phenylcyclopropylammonium)sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-(2-phenylcyclopropylammonium)sulfate is a chemical compound with the molecular formula C18H24N2O4S and a molecular weight of 364.5 g/mol. It is known for its unique structure, which includes two phenylcyclopropylammonium groups linked by a sulfate ion. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis-(2-phenylcyclopropylammonium)sulfate typically involves the reaction of 2-phenylcyclopropan-1-amine with sulfuric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product. The process can be summarized as follows:
- Dissolve 2-phenylcyclopropan-1-amine in an appropriate solvent.
- Slowly add sulfuric acid to the solution while stirring.
- Maintain the reaction mixture at a specific temperature and pH.
- Isolate the product by filtration and purification techniques.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves using industrial-grade equipment to control reaction conditions and ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis-(2-phenylcyclopropylammonium)sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups in the compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Bis-(2-phenylcyclopropylammonium)sulfate is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of bis-(2-phenylcyclopropylammonium)sulfate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylcyclopropan-1-amine: A precursor in the synthesis of bis-(2-phenylcyclopropylammonium)sulfate.
Cyclopropylamine: A structurally similar compound with different chemical properties.
Phenylcyclopropylamine: Another related compound with distinct applications
Uniqueness
This compound is unique due to its dual phenylcyclopropylammonium groups linked by a sulfate ion, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C18H24N2O4S |
|---|---|
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
(2-phenylcyclopropyl)azanium;sulfate |
InChI |
InChI=1S/2C9H11N.H2O4S/c2*10-9-6-8(9)7-4-2-1-3-5-7;1-5(2,3)4/h2*1-5,8-9H,6,10H2;(H2,1,2,3,4) |
Clé InChI |
BKPRVQDIOGQWTG-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1[NH3+])C2=CC=CC=C2.C1C(C1[NH3+])C2=CC=CC=C2.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


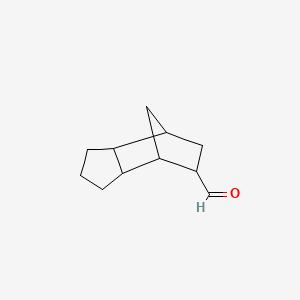
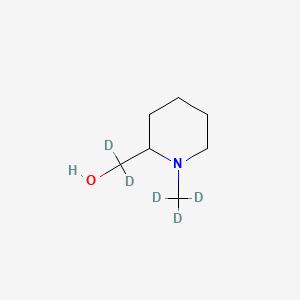
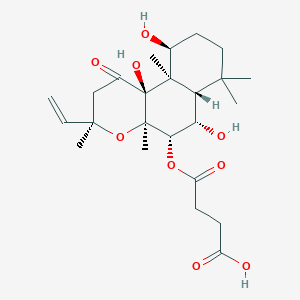
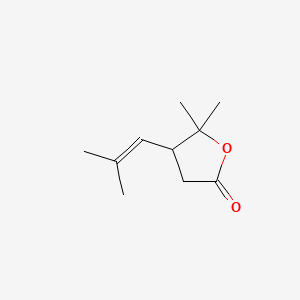
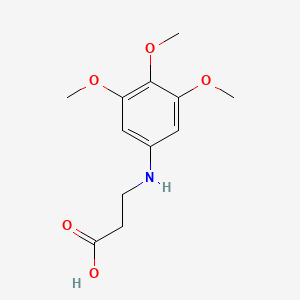

![25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix[4]arene](/img/structure/B13827000.png)
![methyl 2-[(1R,2R,3S,4R,8R,9S,10R,13R,15R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B13827003.png)
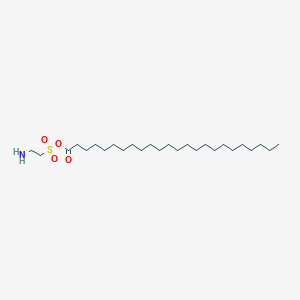

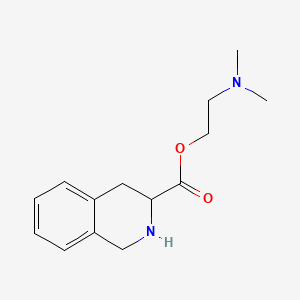
![tetrasodium;[difluoro(phosphonato)methyl]-[[(2R,3S,4R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate](/img/structure/B13827023.png)
